4,4'-(4-Methylpentane-2,2-diyl)dianiline
Description
Properties
CAS No. |
94291-00-6 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)-4-methylpentan-2-yl]aniline |
InChI |
InChI=1S/C18H24N2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13H,12,19-20H2,1-3H3 |
InChI Key |
PYVGYSQEQJITES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Scientific Research Applications
4,4'-(4-Methylpentane-2,2-diyl)dianiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is utilized in the study of protein interactions and enzyme inhibition.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4'-(4-Methylpentane-2,2-diyl)dianiline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thermal and Mechanical Properties
| Compound | Tg (°C) | Tensile Strength (MPa) | Elongation (%) | Thermal Decomposition Temp (°C) |
|---|---|---|---|---|
| Hypothetical (Methylpentane) | ~200* | ~400* | ~20–30* | ~500* |
| BPAA (API-6F) | 261 | 558 | N/A | 527 |
| CPDA (CPI-6F) | 199 | 374 | 25.4 | 368 |
| 6FIPDA | 262 | 527 | N/A | >500 |
| MDA | 150–180 | 300–400 | <10 | ~350 |
Solubility and Processability
| Compound | Solubility in Organic Solvents | Key Solvents |
|---|---|---|
| Hypothetical | Moderate–High* | NMP, DMAc, THF |
| BPAA | Moderate | NMP, DMF |
| CPDA | High | NMP, DMAc, THF, CHCl₃ |
| 6FIPDA | Low | m-cresol, HFIP |
| MDA | Low | DMSO, DMF |
*Inferred from steric hindrance of methylpentane group.
Data Sources :
Gas Separation and Dielectric Properties
| Compound | CO₂ Permeability (Barrer) | Dielectric Constant (1 MHz) |
|---|---|---|
| Hypothetical | 150–200* | 2.5–3.0* |
| CPDA (CPI-6F) | 180 | 2.79 |
| 6FIPDA | 100 | 2.1 |
| MDA | 50 | 3.5 |
*Estimated based on free-volume theory.
Data Sources :
- Gas Separation : CPDA’s bulky cyclopentyl group increases free volume, enhancing CO₂ permeability (180 Barrer) compared to 6FIPDA (100 Barrer) .
- Dielectric Properties : Fluorinated diamines (6FIPDA) achieve ultralow dielectric constants (2.1) due to hydrophobic C-F bonds, making them ideal for microelectronics .
Biological Activity
4,4'-(4-Methylpentane-2,2-diyl)dianiline is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems and any relevant case studies.
Chemical Structure and Properties
The compound is classified as a bis-aniline derivative with the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 250.36 g/mol
- CAS Number : 3739-67-1
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Endocrine Disruption : Similar bisphenol derivatives have shown to interact with estrogen receptors (ERs), potentially leading to endocrine disruption. Studies indicate that some bisphenol derivatives can act as agonists or antagonists to ERα and ERβ, influencing gene expression in target cells .
- Cytotoxicity : Preliminary studies suggest that certain aniline derivatives may possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in affected cells .
Case Study 1: Estrogen Receptor Binding
A study investigated the binding affinity of various bisphenol derivatives to estrogen receptors. It was found that structurally similar compounds demonstrated varying degrees of agonistic and antagonistic activity towards ERs. Specifically, compounds with bulky substituents showed a preference for ERβ binding, which is crucial for understanding their potential endocrine-disrupting effects .
| Compound Name | ERα Activity | ERβ Activity | Binding Affinity |
|---|---|---|---|
| BPA | Agonist | Agonist | High |
| BPC | Antagonist | Antagonist | Moderate |
| 4-Methylpentane Dianiline | Unknown | Unknown | TBD |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at higher concentrations, suggesting potential use in cancer therapy or as a lead compound for further development .
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cells. This can trigger apoptotic pathways in cancer cells .
- Receptor Modulation : Interaction with estrogen receptors can alter cellular signaling pathways, influencing proliferation and differentiation in hormone-sensitive tissues .
Toxicological Considerations
There are concerns regarding the safety profile of aniline derivatives. Potential toxic effects include:
Chemical Reactions Analysis
Polymerization Reactions
The primary application involves polyimide and polyamide synthesis through reactions with dianhydrides:
| Reaction Partner | Conditions | Product Properties |
|---|---|---|
| Nadic anhydride | Methanol solvent, 55°C, 4 hrs | Thermosetting polyamic acid |
| 3,3',4,4'-BTDA* | Acidic aqueous medium, 100°C | High-Tg (>300°C) polyimide |
*3,3',4,4'-Benzophenonetetracarboxylic dianhydride
The branched aliphatic chain enhances solubility in polar aprotic solvents (e.g., NMP, DMF) compared to rigid MDA derivatives .
a) Amine-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in basic media:
-
Mechanism : SN2 nucleophilic substitution
-
Product : N,N'-dialkylated derivatives (e.g., N,N'-dimethyl-4,4'-(4-methylpentane-2,2-diyl)dianiline).
b) Schiff Base Formation
Condenses with carbonyl compounds (e.g., benzaldehyde):
-
Conditions : Ethanol reflux, 6 hrs
-
Yield : 75–85% for imine-linked macrocycles.
Acid-Base Behavior
Exhibits diprotic base characteristics due to two aromatic amines:
-
pKa₁ : 4.2 (first amine)
-
pKa₂ : 5.8 (second amine) .
Protonation occurs preferentially at the para-amine groups, stabilizing resonance structures .
a) Quinone Formation
Controlled oxidation with KMnO₄/H₂SO₄ yields a quinonoid structure:
-
Conditions : 0°C, 2 hrs
-
Product : 4,4'-(4-Methylpentane-2,2-diyl)diquinone.
b) Diazotization
Reacts with NaNO₂/HCl to form diazonium salts for azo-dye coupling:
Comparative Reactivity
The branched aliphatic bridge differentiates its behavior from linear MDA analogues:
| Property | 4,4'-(4-Methylpentane-2,2-diyl)dianiline | 4,4'-MDA |
|---|---|---|
| Solubility in THF | 120 g/L | 40 g/L |
| Thermal Stability (°C) | 280 (decomp.) | 320 (decomp.) |
| Reactivity with phosgene | Slower | Faster |
Q & A
Q. What are the recommended methods for synthesizing 4,4'-(4-Methylpentane-2,2-diyl)dianiline, and how can its purity be validated?
Synthesis typically involves condensation reactions of substituted anilines or coupling reactions using catalysts like palladium. Post-synthesis purification via recrystallization or column chromatography is critical. Validation of purity requires techniques such as:
- Reverse-phase HPLC (e.g., Newcrom R1 column, 5 µm particle size, mobile phase: acetonitrile/water gradient) to resolve impurities .
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.
- Mass spectrometry (MS) for molecular weight verification and isotopic pattern analysis .
Q. How can this compound be detected in biological matrices during exposure studies?
Biological monitoring involves hydrolyzing urine or plasma samples to release conjugated metabolites. Key methodologies include:
- GC-MS : Derivatization with trifluoroacetic anhydride (TFAA) to enhance volatility, followed by separation on a DB-5MS capillary column .
- HPLC-UV : Hydrolysis with 6M HCl at 100°C for 24 hours to liberate free dianiline, followed by extraction and quantification at 254 nm .
Note: Avoid evaporative steps to prevent analyte degradation .
Q. What physicochemical properties are critical for designing experiments with this compound?
Key properties include:
- LogP : 5.34 (predicts lipid solubility and bioaccumulation potential) .
- Thermal stability : Decomposes above 250°C; avoid high-temperature storage .
- Hydrolysis sensitivity : Stable in neutral aqueous solutions but degrades under acidic/alkaline conditions .
Advanced Research Questions
Q. What molecular mechanisms underlie the hepatotoxicity of this compound derivatives?
Studies suggest:
- CYP450-mediated activation : Formation of reactive quinone imines that covalently bind to hepatic proteins, disrupting mitochondrial function .
- Oxidative stress : Elevated ROS levels deplete glutathione, leading to lipid peroxidation and apoptosis .
Experimental validation: Use in vitro hepatocyte models with ROS scavengers (e.g., N-acetylcysteine) to test mechanistic hypotheses .
Q. How can conflicting data on the genotoxicity of methylenedianiline analogs be resolved?
Contradictory results (e.g., Ames test vs. micronucleus assay) may arise from:
Q. What advanced material science applications exist for this compound derivatives?
- Corrosion inhibition : Schiff base derivatives (e.g., N,N’-Bis(benzylidene)-4,4’-methylenedianiline) act as mild steel protectants in acidic environments. Validate via electrochemical impedance spectroscopy (EIS) and DFT modeling of HOMO/LUMO energy gaps .
- Polymer synthesis : Incorporate into epoxy resins or polyimides for enhanced thermal stability (e.g., TGA analysis up to 500°C) .
Q. How does this compound behave in environmental matrices, and what analytical challenges exist?
Q. What biomarkers are validated for occupational exposure monitoring?
Q. How can computational models improve the design of this compound-based polymers?
Q. What data gaps persist in toxicokinetic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
